molecular formula C18H13F3N4O4S B2664884 N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021107-13-0

N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Katalognummer: B2664884
CAS-Nummer: 1021107-13-0
Molekulargewicht: 438.38
InChI-Schlüssel: JCYXIQOIVFAESG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H13F3N4O4S and its molecular weight is 438.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide, a compound with the chemical formula C16H15F3N4O3SC_{16}H_{15}F_3N_4O_3S, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the available literature on its biological activity, including case studies and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Trifluoromethoxy group : This moiety is known to enhance biological activity through increased lipophilicity and metabolic stability.
  • Pyridazine ring : Often associated with various pharmacological activities.
  • Furan carboxamide : Contributes to the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring trifluoromethoxy and furan moieties. For instance, derivatives containing these groups have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
16fHepG26.19
16eMCF-75.10
K5HeLa22.04

These studies suggest that compounds with similar structural features can exhibit potent antiproliferative effects, indicating a promising avenue for further exploration in cancer therapeutics.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by research into related structures. For example, derivatives of pyridazine have been reported to possess activity against Mycobacterium tuberculosis, with some showing IC50 values as low as 1.35 µM . This suggests that the compound may also exhibit similar properties, warranting further investigation into its efficacy against bacterial pathogens.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several derivatives against human embryonic kidney (HEK-293) cells. The results indicated that many derivatives were non-toxic at therapeutic concentrations, which is crucial for their development as safe therapeutic agents .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with proteins involved in tumor growth and proliferation, suggesting mechanisms through which the compound could exert its anticancer effects .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is C23H19F3N6O3SC_{23}H_{19}F_{3}N_{6}O_{3}S, with a molecular weight of 516.5 g/mol. The compound features a pyridazine ring, a furan moiety, and trifluoromethoxy and thioether functionalities that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives exhibiting structural similarities have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHepG26.19
Compound BMCF-75.10
Compound CHCT11622.08

These compounds demonstrated significant antiproliferative effects, indicating that modifications to the core structure can enhance their efficacy against cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal strains. Research indicates that similar compounds have displayed activity against pathogens such as Staphylococcus aureus and Candida albicans. The presence of the trifluoromethoxy group is believed to enhance membrane permeability, facilitating the compound's entry into microbial cells .

Inhibition of Enzymatic Activity

The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways. For example, it could target kinases or proteases that are overexpressed in various cancers .

Induction of Apoptosis

Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death . This mechanism is vital for the development of effective anticancer therapies.

Case Studies and Research Findings

Several case studies have documented the effectiveness of related compounds in preclinical models:

  • Study on HepG2 Cells : A derivative of this compound was tested against HepG2 cells, showing an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Screening : In a comparative study, a related compound exhibited substantial inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Eigenschaften

IUPAC Name

N-[6-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O4S/c19-18(20,21)29-12-5-3-11(4-6-12)22-15(26)10-30-16-8-7-14(24-25-16)23-17(27)13-2-1-9-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYXIQOIVFAESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.